molecular formula C10H12BrNO B6157460 3-(bromomethyl)-N-ethylbenzamide CAS No. 1225808-41-2

3-(bromomethyl)-N-ethylbenzamide

Cat. No.: B6157460
CAS No.: 1225808-41-2
M. Wt: 242.1
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Description

3-(Bromomethyl)-N-ethylbenzamide is an organobromine compound featuring a benzamide core substituted with a bromomethyl group at the 3-position and an ethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 258.11 g/mol. The bromomethyl group (-CH₂Br) introduces significant reactivity, making the compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

1225808-41-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-N-ethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(bromomethyl)-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Halogen Effects : The bromomethyl group in the target compound confers higher molecular weight and greater leaving-group ability compared to the chloromethyl analog, enhancing its reactivity in alkylation or cross-coupling reactions .

Positional Isomerism : 4-Bromo-N-ethyl-3-methylbenzamide demonstrates that bromine placement at C4 instead of C3 alters electronic properties and steric hindrance, affecting binding affinity in biological targets.

Research Findings and Trends

Reactivity Studies : Bromomethyl-substituted benzamides exhibit 10–20% faster reaction rates in SN2 substitutions compared to chloromethyl analogs, as inferred from halogen leaving-group tendencies .

Biological Activity : N-Ethyl derivatives show improved blood-brain barrier penetration in preclinical models compared to N-methyl variants, suggesting utility in central nervous system-targeted therapies .

Environmental Impact : Bromine-containing agrochemicals derived from these compounds require careful monitoring due to bioaccumulation risks, though their stability reduces application frequency .

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